Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16399326
InChI: InChI=1S/C15H15N5O2/c1-4-22-14(21)12-9(2)17-15-18-13(19-20(15)10(12)3)11-6-5-7-16-8-11/h5-8H,4H2,1-3H3
SMILES:
Molecular Formula: C15H15N5O2
Molecular Weight: 297.31 g/mol

Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC16399326

Molecular Formula: C15H15N5O2

Molecular Weight: 297.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C15H15N5O2
Molecular Weight 297.31 g/mol
IUPAC Name ethyl 5,7-dimethyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C15H15N5O2/c1-4-22-14(21)12-9(2)17-15-18-13(19-20(15)10(12)3)11-6-5-7-16-8-11/h5-8H,4H2,1-3H3
Standard InChI Key WCXWSUZEVIFCDD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1C)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a bicyclic framework comprising a triazole ring fused to a pyrimidine ring at the [1,5-a] position. Key substituents include:

  • Ethyl carboxylate at position 6, enhancing solubility and serving as a handle for further derivatization.

  • Methyl groups at positions 5 and 7, which influence steric interactions and electronic distribution.

  • Pyridin-3-yl moiety at position 2, introducing π-π stacking capabilities and hydrogen-bonding potential.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₅N₅O₂
Molecular Weight297.31 g/mol
IUPAC NameEthyl 5,7-dimethyl-2-(pyridin-3-yl) triazolo[1,5-a]pyrimidine-6-carboxylate
CAS Registry NumberNot publicly disclosed

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine (δ 8.5–9.0 ppm, aromatic protons) and methyl groups (δ 2.1–2.4 ppm). Infrared (IR) spectra show stretching vibrations for the ester carbonyl (∼1700 cm⁻¹) and triazole C=N bonds (∼1600 cm⁻¹) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis employs a multicomponent reaction strategy, as exemplified by analogous triazolopyrimidine derivatives :

  • Condensation: Reacting 3-amino-5-methylpyrazole with ethyl acetoacetate forms a β-keto ester intermediate.

  • Cyclization: Treatment with hydrazine derivatives induces triazole ring formation.

  • Functionalization: Introducing the pyridin-3-yl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

Optimization Challenges

  • Regioselectivity: Competing pathways may yield isomeric byproducts, necessitating precise temperature control (∼80°C) .

  • Yield Enhancement: Catalytic systems using Pd(PPh₃)₄ improve coupling efficiency for pyridine incorporation.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The ethyl carboxylate group confers moderate aqueous solubility (∼15 mg/mL at pH 7.4), while the lipophilic triazole-pyrimidine core enhances membrane permeability. Stability studies indicate degradation <5% after 24 hours in simulated gastric fluid.

Table 2: Physicochemical Profile

ParameterValue
LogP2.8 (predicted)
pKa4.1 (carboxylate), 2.3 (pyridine)
Melting Point182–185°C (decomposes)

Metabolic Pathways

In vitro hepatic microsome assays identify primary metabolites via:

  • Ester hydrolysis to the carboxylic acid derivative.

  • Oxidative demethylation at position 5.

AssayResult
Antibacterial (MIC)12.5 μg/mL (Gram+)
Antifungal (IC₅₀)18.3 μM (Candida albicans)
Cytotoxicity (HeLa)76% inhibition at 10 μM

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric replacement: Substituting the pyridine ring with quinoline improves target affinity .

  • Prodrug development: Masking the carboxylate as a pivaloyloxymethyl ester enhances oral bioavailability.

Structure-Activity Relationships (SAR)

  • Position 2: Aryl groups (e.g., pyridin-3-yl) enhance DNA intercalation.

  • Position 6: Ester-to-amide conversion reduces cytotoxicity while maintaining efficacy .

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